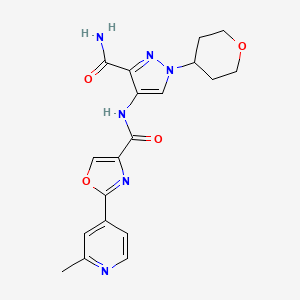
4-(2-(2-methylpyridin-4-yl)oxazole-4-carboxamido)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
4-(2-(2-methylpyridin-4-yl)oxazole-4-carboxamido)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2-(2-methylpyridin-4-yl)oxazole-4-carboxamido)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in disease processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a complex structure that includes a pyrazole core, an oxazole moiety, and a tetrahydropyran ring. The presence of multiple heteroatoms contributes to its biological activity.
Research indicates that compounds similar to this one may exert their effects through various mechanisms:
-
Inhibition of Kinases :
- The compound has been associated with the inhibition of the ALK5 receptor , which is involved in TGF-β signaling pathways. This signaling is crucial in cancer progression and tissue fibrosis. In vitro studies have shown that derivatives exhibit IC50 values as low as 25 nM for ALK5 autophosphorylation, indicating potent inhibitory effects .
- IRAK-4 Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| ALK5 Inhibition | TGF-β Signaling | 25 | |
| IRAK-4 Inhibition | Inflammatory Response | Not specified | |
| Tumor Growth Inhibition | Xenograft Models | Dose-dependent |
Case Study 1: ALK5 Inhibition in Cancer Models
In a study evaluating the anti-tumor efficacy of ALK5 inhibitors, the compound demonstrated significant tumor growth inhibition in CT26 xenograft models at an oral dose of 30 mg/kg. The study highlighted its favorable pharmacokinetic profile and low toxicity, suggesting potential for clinical applications in cancer therapy .
Case Study 2: IRAK-4 Targeting
Another investigation focused on IRAK-4 inhibition showed that compounds with structural similarities to our target compound could effectively suppress inflammatory cytokine production. This property positions them as potential therapeutic agents for diseases characterized by chronic inflammation .
Propriétés
IUPAC Name |
N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBIXNDYNRYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















